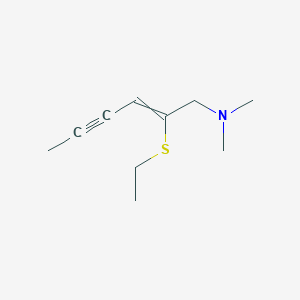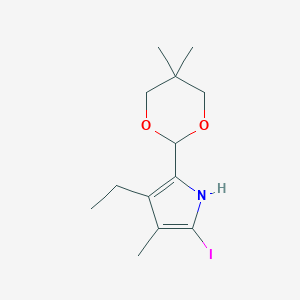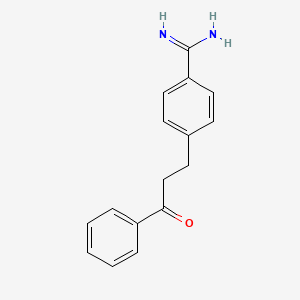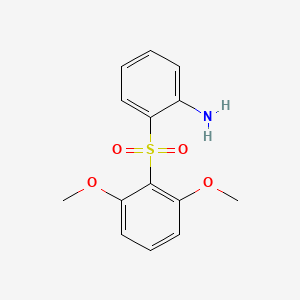![molecular formula C10H22OSi B14595906 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol CAS No. 61077-66-5](/img/structure/B14595906.png)
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a hydroxyl group attached to a hexene chain. The trimethylsilyl group imparts specific chemical properties to the compound, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol typically involves the reaction of hex-5-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
Hex-5-en-3-ol+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-[(Trimethylsilyl)methyl]hex-5-en-3-one or 4-[(Trimethylsilyl)methyl]hex-5-en-3-al.
Reduction: Formation of 4-[(Trimethylsilyl)methyl]hexan-3-ol.
Substitution: Formation of various substituted hexenols depending on the nucleophile used.
科学的研究の応用
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving silicon-containing substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.
作用機序
The mechanism by which 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form stable bonds with other atoms, making it a useful protecting group in organic synthesis. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol can be compared with other similar compounds such as:
Tetramethylsilane: Lacks the hydroxyl group and hexene chain, making it less versatile in chemical reactions.
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group but does not have the same structural complexity.
Hex-5-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a trimethylsilyl group with a hexenol backbone, providing a balance of stability and reactivity that is valuable in various applications.
特性
CAS番号 |
61077-66-5 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
4-(trimethylsilylmethyl)hex-5-en-3-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-9(10(11)7-2)8-12(3,4)5/h6,9-11H,1,7-8H2,2-5H3 |
InChIキー |
GVKQKCWVOSWUAU-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C[Si](C)(C)C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)



![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)

![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)




